Monothiono TEPP
CAS No.: 645-78-3
Cat. No.: VC20865151
Molecular Formula: C8H20O6P2S
Molecular Weight: 306.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645-78-3 |
|---|---|
| Molecular Formula | C8H20O6P2S |
| Molecular Weight | 306.26 g/mol |
| IUPAC Name | diethoxyphosphinothioyl diethyl phosphate |
| Standard InChI | InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 |
| Standard InChI Key | QPXWUAQRJLSJRT-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(OCC)OP(=S)(OCC)OCC |
| Canonical SMILES | CCOP(=O)(OCC)OP(=S)(OCC)OCC |
Introduction
Chemical Identity and Structure
Monothiono TEPP is characterized by one sulfur atom replacing an oxygen in the pyrophosphate structure. Its chemical identity is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 645-78-3 |
| Molecular Formula | C₈H₂₀O₆P₂S |
| Molecular Weight | 306.25 g/mol |
| IUPAC Name | Diethoxyphosphinothioyl diethyl phosphate |
| Standard InChI | InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 |
| Density | 1.1930 g/cm³ |
| Boiling Point | 110°C (at 0.5 Torr) |
| Physical State | Oil |
| Color | Clear Colorless |
Monothiono TEPP is structurally related to tetraethyl pyrophosphate (TEPP, CAS 107-49-3) and Sulfotep (O,O,O',O'-tetraethyl dithiopyrophosphate, CAS 3689-24-5), differing in sulfur substitution .
Synthesis and Production Methods
Synthetic Routes
Monothiono TEPP can be synthesized through various chemical reactions:
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Reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base, typically conducted under anhydrous conditions to prevent hydrolysis of the reactants .
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It can also form as a decomposition product of diazinon, an organophosphorus insecticide. This transformation occurs when diazinon undergoes self-decomposition during storage, a process that can happen for unknown reasons despite diazinon being considered relatively stable under normal conditions .
Industrial Production
Industrial production of Monothiono TEPP involves similar synthetic routes but scaled up for commercial purposes. The process requires rigorous control of reaction conditions, including temperature, pressure, and reactant purity to ensure high yield and product quality .
Chemical Reactivity Profile
Types of Reactions
Monothiono TEPP participates in several chemical reactions that are characteristic of organophosphate compounds:
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Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
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Reduction Reactions: It can be reduced to form phosphorothioates.
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Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Reagents and Conditions
Typical reagents used in reactions with Monothiono TEPP include:
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For Oxidation: Hydrogen peroxide and peracids are common oxidizing agents.
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For Reduction: Reducing agents such as lithium aluminum hydride.
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For Substitution: Nucleophiles like amines and alcohols under basic conditions .
Biological Activity and Toxicity Profile
Mechanism of Action
Monothiono TEPP functions as a potent acetylcholinesterase inhibitor. This enzyme is responsible for breaking down the neurotransmitter acetylcholine after it transmits a nerve signal. By inhibiting this enzyme, Monothiono TEPP causes acetylcholine to accumulate at synaptic junctions, leading to continuous stimulation of cholinergic receptors .
Toxicity Assessment
The toxicity profile of Monothiono TEPP is characterized by:
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High Acute Toxicity: The compound exhibits severe toxicity with reportedly low lethal doses for mammals.
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Multiple Exposure Routes: Harmful through various exposure pathways including dermal contact, ingestion, and inhalation.
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Comparative Toxicity: Monothiono TEPP is significantly more toxic than diazinon, its parent compound in cases of decomposition .
Clinical Manifestations of Toxicity
Signs of Monothiono TEPP poisoning reflect cholinergic overstimulation and can be categorized into three groups:
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Muscarinic Effects: Hypersalivation, miosis (pupil constriction), frequent urination, diarrhea, vomiting, colic, and respiratory distress due to bronchoconstriction and increased bronchial secretions.
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Nicotinic Effects: Muscle fasciculations and weakness.
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Central Nervous System Effects: Nervousness, ataxia, apprehension, and seizures, potentially progressing to convulsions in some species .
Case Studies
Suicide by Ingestion of Decomposed Diazinon
A notable case study documented a suicide where the victim ingested completely decomposed diazinon. Forensic examination of the victim's stomach contents and the consumed liquid revealed:
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The absence of diazinon itself in the samples.
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The presence of several decomposition products of diazinon, with Monothiono TEPP identified as a major component.
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The most abundant compounds detected were 6,6'-thiobis (2-isopropyl-4-methylpyrimidine) and 2-isopropyl-4-ethylthio-6-methylpyrimidine, which are characteristic degradation products of diazinon.
The cause of death was attributed to poisoning by Monothiono TEPP and possibly other ingredients such as xylenes. This case highlights the increased hazard when organophosphate pesticides decompose during storage, potentially forming more toxic compounds like Monothiono TEPP .
Comparative Analysis with Related Compounds
Comparison with Parent and Similar Compounds
Monothiono TEPP can be compared with related organophosphate compounds:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Monothiono TEPP | 645-78-3 | C₈H₂₀O₆P₂S | One sulfur substitution in pyrophosphate structure |
| TEPP (Tetraethyl pyrophosphate) | 107-49-3 | C₈H₂₀O₇P₂ | No sulfur substitution, oxygen in place of sulfur |
| Sulfotep | 3689-24-5 | C₈H₂₀O₅P₂S₂ | Two sulfur substitutions in pyrophosphate structure |
| Diazinon | 333-41-5 | C₁₂H₂₁N₂O₃PS | Different structure; can decompose to form Monothiono TEPP |
Monothiono TEPP differs from these related compounds in structure, toxicity profile, and applications .
Regulatory Status and Controls
Monothiono TEPP is classified as a highly toxic substance requiring strict regulatory controls. Key regulatory aspects include:
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Transport Classification: Classified as UN2810 TOXIC LIQUID, ORGANIC, N.O.S., Transport hazard class 6.1, Packing group I.
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Environmental Hazard Status: Designated as a Marine Pollutant under international transport regulations.
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Workplace Safety Requirements: Subject to rigorous occupational exposure controls in jurisdictions where it is handled or manufactured .
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